molecular formula C7H10 B14278929 Spiro[2.3]hexane, 4-methylene- CAS No. 137072-99-2

Spiro[2.3]hexane, 4-methylene-

Cat. No.: B14278929
CAS No.: 137072-99-2
M. Wt: 94.15 g/mol
InChI Key: PEUOGYZGFUSFQB-UHFFFAOYSA-N
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Description

Spiro[2.3]hexane, 4-methylene- (CAS 137072-99-2) is a strained spirocyclic compound that serves as a valuable, three-dimensional building block in advanced synthetic and medicinal chemistry research. Its unique architecture, featuring a cyclopropane ring fused to a cyclobutane, incorporates significant ring strain and reduced steric hindrance around the exocyclic methylene group. This combination of high strain and accessibility makes it a promising candidate for accelerated bioorthogonal reactions, such as in photoclick chemistry for rapid protein labeling . In drug discovery, the spiro[2.3]hexane core is increasingly investigated as a non-classical bioisostere for saturated rings like piperidine. Its incorporation into lead compounds can enhance metabolic stability, reduce lipophilicity, and provide defined three-dimensional vector space for improved target selectivity . Furthermore, this scaffold is used to create conformationally restricted analogs of bioactive molecules, such as γ-aminobutyric acid (GABA), aiding in the study of neurotransmitter systems and the development of new central nervous system modulators . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137072-99-2

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

6-methylidenespiro[2.3]hexane

InChI

InChI=1S/C7H10/c1-6-2-3-7(6)4-5-7/h1-5H2

InChI Key

PEUOGYZGFUSFQB-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC12CC2

Origin of Product

United States

Synthetic Methodologies for Spiro 2.3 Hexane, 4 Methylene and Its Analogues

Strategies for Spiro[2.3]hexane Core Construction

The primary challenge in synthesizing spiro[2.3]hexane derivatives lies in the controlled formation of the strained spirocyclic system. Various strategies have been devised, with cyclopropanation reactions of functionalized methylenecyclobutanes emerging as a prominent and effective approach.

Cyclopropanation-Based Approaches

Cyclopropanation, the addition of a carbene or carbenoid to an alkene, is a powerful tool for the formation of three-membered rings. In the context of spiro[2.3]hexane synthesis, the alkene precursor is typically a methylenecyclobutane (B73084) derivative.

A novel and efficient method for the synthesis of methylenespiro[2.3]hexane derivatives involves the nickel(0)-catalyzed reaction of [1.1.1]propellane with a variety of functionalized alkenes. nih.govorganic-chemistry.orgresearchgate.netacs.org [1.1.1]Propellane, a highly strained tricyclic hydrocarbon, serves as a unique carbene precursor in this transformation. nih.govresearchgate.net

The reaction is catalyzed by a Ni(0) complex, which facilitates a double C-C bond activation of [1.1.1]propellane to generate a key 3-methylenecyclobutylidene-nickel intermediate. nih.govorganic-chemistry.orgresearchgate.netacs.org This intermediate then undergoes cyclopropanation with a range of alkenes to afford the desired methylenespiro[2.3]hexane products. nih.govorganic-chemistry.orgresearchgate.netacs.org This nickel-catalyzed approach is significant because it overcomes the limitations of previous transition metal-catalyzed reactions with [1.1.1]propellane, which often resulted in complex mixtures of ring-opened isomers, dimers, and trimers with poor selectivity. nih.govresearchgate.netacs.org

Computational studies have provided support for a mechanism involving the initial formation of a Ni(0)-[1.1.1]propellane complex, followed by a concerted double C-C bond activation. nih.govorganic-chemistry.orgresearchgate.netacs.org This methodology has been shown to be applicable to a broad scope of alkenes, including styrenes, heteroaryl alkenes, and 1,3-dienes, providing access to a diverse array of methylenespiro[2.3]hexane derivatives. organic-chemistry.org A recent development has shown that a photocatalyzed dual strain release of [1.1.1]propellane with diazo compounds can also lead to the formation of substituted spiro[2.3]hexane derivatives. acs.org

Table 1: Nickel(0)-Catalyzed Cyclopropanation of Alkenes with [1.1.1]Propellane

Alkene Substrate Catalyst System Product Yield (%) Reference
Styrene Ni(cod)₂ / IPr 4-Methylene-1-phenylspiro[2.3]hexane 85 organic-chemistry.org
4-Chlorostyrene Ni(cod)₂ / IPr 1-(4-Chlorophenyl)-4-methylenespiro[2.3]hexane 78 organic-chemistry.org
2-Vinylnaphthalene Ni(cod)₂ / IPr 4-Methylene-1-(naphthalen-2-yl)spiro[2.3]hexane 82 organic-chemistry.org
2-Vinylfuran Ni(cod)₂ / IPr 1-(Furan-2-yl)-4-methylenespiro[2.3]hexane 65 organic-chemistry.org
(E)-1,3-Pentadiene Ni(cod)₂ / IPr 4-Methylene-1-((E)-prop-1-en-1-yl)spiro[2.3]hexane 55 organic-chemistry.org

This table presents a selection of substrates and yields from the cited literature and is for illustrative purposes.

The catalytic [1+2] cycloaddition of diazo compounds to alkenes is a well-established method for cyclopropane (B1198618) synthesis. This strategy has been successfully applied to the synthesis of spiro[2.3]hexane derivatives by using 3-substituted methylenecyclobutanes as the alkene component.

One example involves the reaction of ethyl (nitro)diazoacetate with methyl (3-methylene)cyclobutanecarboxylate. google.com This reaction proceeds to form 1-ethyl-5-methyl-1-nitrospiro[2.3]hexane-1,5-dicarboxylate. google.com Similarly, the reaction of diazoacetic esters with N-(3-methylenecyclobutyl)carbamic acid tert-butyl ester in the presence of a rhodium catalyst has been utilized to produce N-[1-(ethoxycarbonyl)spiro[2.3]hex-5-yl]carbamic acid tert-butyl ester. google.com

Another study describes the rhodium-catalyzed cyclopropanation of methylenecyclobutanes with ethyl nitrodiazoacetate to yield ethyl nitrospiro[2.2]pentane carboxylates. nih.gov While this example leads to a spiropentane, the underlying principle of cyclopropanating a methylenecycloalkane is directly relevant.

The synthesis of spiro[2.3]hex-1-ene, an isomer of spiro[2.3]hexane, 4-methylene-, has been achieved through the cyclopropanation of commercially available 3-methylene-cyclobutanecarbonitrile. acs.orgnih.gov This reaction produced a mixture of diastereomers of the corresponding spiro[2.3]hexane-1-carbonitrile. acs.orgnih.gov The diastereomers were then separated and subjected to further transformations to yield the target spiro[2.3]hex-1-ene. acs.orgnih.gov This approach highlights the utility of functionalized methylenecyclobutanes as precursors for constructing the spiro[2.3]hexane core, which can then be further elaborated.

While not directly yielding spiro[2.3]hexane, 4-methylene-, the cyclopropanation of alkylidene oxetanes with dichlorocarbene (B158193) provides access to related 4-oxaspiro[2.3]hexane systems. nih.gov This method demonstrates the versatility of cyclopropanation reactions in constructing spiro[2.3]hexane analogues containing heteroatoms. The resulting dichlorocyclopropane ring can potentially be further modified.

Recent advancements have introduced electrochemical methods for the cyclopropanation of alkenes. researchgate.net A nickel-catalyzed process in a continuous-flow system has been developed for the cyclopropanation of a broad range of alkenes using dichloromethane (B109758) as the methylene (B1212753) source. researchgate.net This methodology has been shown to be tolerant of various functional groups and can be applied to the synthesis of substituted cyclopropanes. researchgate.net While specific examples for the synthesis of spiro[2.3]hexane, 4-methylene- were not detailed in the provided context, the broad substrate scope suggests its potential applicability to methylenecyclobutane derivatives. researchgate.net

Table 2: Summary of Cyclopropanation-Based Approaches to Spiro[2.3]hexane Systems

Approach Carbene/Carbenoid Source Alkene Precursor Key Features Reference
Nickel-Catalyzed Cyclopropanation [1.1.1]Propellane Various functionalized alkenes High selectivity, broad substrate scope, utilizes a strained hydrocarbon as a carbene precursor. nih.govorganic-chemistry.orgresearchgate.netacs.org
Catalytic [1+2] Cycloaddition Diazoacetic and diazophosphonic esters 3-Substituted methylenecyclobutanes Access to functionalized spiro[2.3]hexane derivatives. google.comnih.gov
Cyclopropanation of Nitrile Diazomethane (B1218177)/Simmons-Smith 3-Methylene-cyclobutanecarbonitrile Synthesis of spiro[2.3]hex-1-ene precursor. acs.orgnih.gov
Dichlorocarbene Addition Dichlorocarbene Alkylidene oxetanes Formation of 4-oxaspiro[2.3]hexane analogues. nih.gov
Electrochemical Cyclopropanation Dichloromethane General alkenes Nickel-catalyzed, continuous-flow, broad functional group tolerance. researchgate.net

This table provides a comparative overview of the different cyclopropanation strategies discussed.

Cycloaddition-Based Approaches

Cycloaddition reactions represent a cornerstone in the synthesis of cyclic and spirocyclic systems due to their efficiency and stereochemical control. For the construction of spiro[2.3]hexane skeletons and their heterocyclic counterparts, several distinct cycloaddition strategies have been developed.

Cobalt(I)-Catalyzed [2+2] Cycloaddition Reactions of Alkylidenecyclopropanes and Alkynes

A novel and enantioselective method for synthesizing the spiro[2.3]hex-4-ene motif involves the [2+2] cycloaddition of alkylidenecyclopropanes (ACPs) with alkynes, facilitated by a cationic cobalt(I) catalyst. osu.eduosu.edu This approach is significant as it constructs the uncommon and highly strained spiro[2.3]hexane framework under ambient conditions. osu.edu The reaction's development began with the goal of achieving a [3+2] cycloaddition, but under specific cobalt(I)-catalyzed conditions, the [2+2] pathway was discovered to be a competing and synthetically valuable route, yielding the spiro[2.3]hex-4-ene product. osu.eduosu.edu

The process is believed to proceed through a five-membered cobaltacyclic intermediate, which is formed by the oxidative cyclometalation of the substrate's coordinated π bonds to the low-valent cobalt species. nih.gov The regioselectivity and stereoselectivity are influenced by the electronic and steric properties of the π components. nih.gov Optimization studies have identified effective cobalt precursors, ligands, and activators to maximize the yield of the spirocyclic product. osu.edu Interestingly, when aromatic alkylidenecyclopropanes are used, the reaction pathway can shift, favoring a [3+2] cycloaddition to produce alkylidenecyclopent-1-ene structures instead. osu.edu

EntryACP SubstrateAlkyneLigandYield of Spiro[2.3]hex-4-ene (%)Ref
15a4-octyneL180 osu.edu
25a4-octynedppp33 osu.edu
35b4-octyneL1 / dpppNo product isolated osu.edu

Table 1: Selected Results from Cobalt(I)-Catalyzed [2+2] Cycloaddition. (Conditions and specific structures of ligands/substrates are detailed in the source material)

Dearomative Intermolecular [2+2] Photocycloaddition for Heterospirocycles

Visible-light-mediated dearomative intermolecular [2+2] photocycloaddition has emerged as a powerful strategy for building molecular complexity, particularly for creating spiro-heterocycles. rsc.orgrsc.orgnih.gov This method allows for the construction of C(sp³)-rich spirocyclic cores by reacting heterocycles like indoles, azaindoles, and benzofurans with various alkenes. rsc.orgrsc.orgresearchgate.net The reaction leverages a photosensitizer, such as an iridium-based complex, to initiate a triplet-triplet energy transfer process, which activates the heterocycle for cycloaddition. nih.govacs.org

While many examples focus on the synthesis of spiro[3.3]heptane analogues using exo-methylenecyclobutane substrates, the underlying principle is directly applicable to forming related spiro-heterocyclic systems. rsc.orgrsc.org The process is notable for its broad substrate scope, tolerating both activated and unactivated alkenes, and its high regio- and diastereoselectivity. nih.govresearchgate.net This methodology has proven robust enough to be implemented in DNA-encoded library (DEL) synthesis, showcasing its potential for drug discovery by generating diverse and novel spirocyclic scaffolds. rsc.orgrsc.orgdntb.gov.ua

Heterocycle PartnerAlkene PartnerPhotosensitizerSpirocyclic Product TypeRef
IndoleExo-methylenecyclobutane[Ir{dF(CF3)ppy}2(dtbbpy)]PF6Spiro[cyclobutane-1,3'-indoline] rsc.orgrsc.org
BenzofuranExo-methylenecyclobutane[Ir{dF(CF3)ppy}2(dtbbpy)]PF6Spiro[cyclobutane-1,3'-dihydrobenzofuran] rsc.orgrsc.org
CoumarinExo-methylenecyclobutane[Ir{dF(CF3)ppy}2(dtbbpy)]PF6Spiro[cyclobutane-1,3'-chroman-2'-one] rsc.orgrsc.org
Boc-protected IndoleStyreneIr-basedCyclobutane-fused indoline nih.govresearchgate.net

Table 2: Examples of Dearomative [2+2] Photocycloaddition for Heterospirocycle Synthesis.

[3+2] Cycloaddition to 5-Methylene-1,3-dioxolan-4-ones

The synthesis of spiro-heterocycles can be effectively achieved through the [3+2] cycloaddition of 1,3-dipoles to chiral 5-methylene-1,3-dioxolan-4-ones. mdpi.comnih.gov These methylenedioxolanones, which can be derived from (S)-lactic acid, act as chiral ketene (B1206846) equivalents and are excellent dipolarophiles. mdpi.comresearchgate.net The reaction proceeds by treating the methylenedioxolanone with various three-atom components (1,3-dipoles), leading to the formation of novel spiro adducts with high regio- and stereoselectivity. mdpi.comresearchgate.net

Successful cycloadditions have been demonstrated with nitrile oxides (such as benzonitrile (B105546) oxide and acetonitrile (B52724) oxide) and diazo compounds (like diazomethane and diphenyldiazomethane), yielding the corresponding spiro-isoxazoline and spiro-pyrazoline dioxolanones, respectively. mdpi.comnih.govresearchgate.net The structure and absolute stereochemistry of the resulting spiro compounds have been confirmed through NMR spectroscopy and, in key cases, by X-ray diffraction. mdpi.comresearchgate.net However, attempts to use other 1,3-dipoles, including nitrile sulfides, nitrile imines, and azides, were unsuccessful, indicating specific reactivity requirements for the dipole partner. mdpi.comnih.gov

1,3-DipoleProduct Spiro-HeterocycleYieldRef
Benzonitrile oxideSpiro[1,3-dioxolan-5,5'-isoxazoline] derivative~100% researchgate.net
Acetonitrile oxideSpiro[1,3-dioxolan-5,5'-isoxazoline] derivative85% researchgate.net
DiazomethaneSpiro[1,3-dioxolan-5,4'-pyrazoline] derivativeGood mdpi.com
DiphenyldiazomethaneSpiro[1,3-dioxolan-5,3'-pyrazoline] derivative90% researchgate.net

Table 3: Results of [3+2] Cycloaddition with (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one.

Cascade [5+1] Double Michael Addition for Spiro-Heterocycles Synthesis

Cascade reactions, particularly the [5+1] double Michael addition, provide an efficient and regioselective route for assembling spiro-heterocycles from acyclic starting materials. mdpi.comnih.gov This strategy involves the reaction of a dinucleophilic one-carbon (C1) component with a bielectrophilic five-carbon (C5) component. mdpi.com The intermolecular double Michael reaction is a powerful tool for C-C bond construction and the formation of the spirocyclic core in a single, highly atom-economical step. mdpi.com

A notable example is the synthesis of fluorinated spiro[5.5]undecane-1,3,5,9-tetraone derivatives. mdpi.comnih.gov In this reaction, N,N-dimethylbarbituric acid serves as the C1 component, which reacts with various diarylideneacetone derivatives (C5 components) in the presence of a base. mdpi.com Despite the potential for forming two different regioisomers, the reaction proceeds with high regioselectivity due to the differing reactivity of the nucleophilic and electrophilic sites, affording a single spirocyclic product in excellent yield. mdpi.com This methodology has also been applied to the synthesis of spiro(thio)oxindoles from thiooxindoles and dibenzalacetones. researchgate.net

C1 ComponentC5 ComponentBaseYield (%)Ref
N,N-dimethylbarbituric acid1,5-Bis(4-fluorophenyl)penta-1,4-dien-3-oneNHEt₂92 mdpi.com
N,N-dimethylbarbituric acid1,5-Bis(4-(trifluoromethyl)phenyl)penta-1,4-dien-3-oneNHEt₂94 mdpi.com

Table 4: Synthesis of Spiro-Heterocycles via [5+1] Double Michael Addition.

Rearrangement-Based Approaches

Rearrangement reactions of strained ring systems offer an alternative and powerful pathway for the synthesis and transformation of spirocyclic frameworks. These methods often leverage the release of ring strain to drive skeletal reorganization, leading to more complex or different ring systems.

Ring Expansion of Strained Systems (e.g., 1-Oxaspiro[2.3]hexanes)

The inherent strain in the spiro[2.3]hexane skeleton, particularly in heteroatom-containing analogues like 1-oxaspiro[2.3]hexanes, makes them valuable precursors for rearrangement-based syntheses. rsc.org A classic example is the ring expansion of a cyclobutane (B1203170) to a cyclopentane (B165970) ring through the rearrangement of a spiro-annelated oxirane (epoxide). ugent.be

This synthetic sequence typically begins with a cyclobutanone (B123998). The ketone is converted into its corresponding 1-oxaspiro[2.3]hexane, either through a one-step reaction with a carbenoid like dimethylsulfonium methylide or a two-step sequence of Wittig olefination followed by epoxidation. ugent.be The resulting strained spiro-epoxide is then treated with a reagent such as lithium bromide. The bromide ion attacks and opens the epoxide ring to form the oxyanion of a 1-(bromomethyl)cyclobutanol intermediate. This intermediate subsequently undergoes a skeletal rearrangement, driven by the relief of the four-membered ring strain, to furnish a cyclopentanone (B42830) derivative. This method provides an effective route for expanding one of the rings within the spirocyclic system. ugent.be

Other Novel Synthetic Routes

A green and operationally simple approach for synthesizing functionalized spiro[2.3]hexanes has been developed utilizing visible-light irradiation. rsc.orgrsc.org This method avoids the use of toxic reagents and catalysts by leveraging the photoactive properties of the reactants. The reaction involves the cyclization of methylenecyclobutane derivatives with diazoesters under visible light. rsc.org

This protocol exhibits several advantages, including mild reaction conditions, good tolerance for various functional groups, and scalability. rsc.orgresearchgate.net Mechanistic studies suggest the reaction may proceed through the formation of an oxonium ylide intermediate, which then undergoes a diradical-mediated rearrangement and cyclization. researchgate.net The process smoothly transforms a wide array of diazoester derivatives into the corresponding spirocyclic products in moderate to high yields. rsc.org

Reactant 1Reactant 2ConditionsProductYield
MethylenecyclobutaneDiazoester derivativesVisible lightFunctionalized Spiro[2.3]hexaneModerate to High

A novel synthetic strategy for accessing strained spiro-heterocycles, specifically 1,5-dioxaspiro[2.3]hexane, utilizes a lithium-amide induced single-electron transfer (SET) process. researchgate.netresearchgate.netresearchid.co This method generates a nitrogen-centered radical and a ketyl radical anion from the interaction of a lithium amide and a benzophenone (B1666685) derivative. researchgate.netresearcher.life

This radical pair then acts synergistically to selectively abstract a hydrogen atom from a substrate like 3-iodooxetane (B1340047). researchgate.netaminer.cn This initiates a radical-radical coupling reaction, forming the desired bond between the oxetane (B1205548) core and the benzophenone derivative, ultimately yielding the 1,5-dioxaspiro[2.3]hexane core. researcher.life In-depth mechanistic investigations, including cyclic voltammetry and computational studies, support this single-electron synthetic pathway. researchid.coaminer.cn

The Curtius rearrangement is a versatile reaction for converting carboxylic acids into primary amines via an isocyanate intermediate. nih.govwikipedia.org A modified version of this reaction has been employed in the synthesis of spiro[2.3]hexane derivatives containing an amine group. sci-hub.se

In this synthetic sequence, a spiro[2.3]hexane derivative bearing a carboxylic acid is treated with diphenylphosphoryl azide (B81097) (DPPA). sci-hub.se This reagent facilitates the rearrangement to an isocyanate, which can then be trapped by a suitable nucleophile, such as tert-butanol, to form a Boc-protected amine. sci-hub.se This method allows for the transformation of a carboxyl group into an amine functionality on the spirocyclic scaffold. For example, spiro[2.3]hexane-1-carboxylic acid can be converted to the corresponding orthogonally protected 1,5-diamine derivative. sci-hub.se This approach has proven efficient for preparing these compounds on a gram scale. sci-hub.se

Starting MaterialKey ReagentIntermediateFinal Product Type
Spiro[2.3]hexane-1-carboxylic acidDiphenylphosphoryl azide (DPPA)IsocyanateBoc-protected amine

Synthesis of Substituted Spiro[2.3]hexane, 4-methylene- Derivatives and Analogues

The synthesis of substituted spiro[2.3]hexane systems often leverages the inherent reactivity of strained rings and employs a range of modern synthetic transformations, including cyclopropanation, cycloadditions, and rearrangement reactions. These approaches provide access to a variety of functionalized spirocycles with potential applications in medicinal chemistry and materials science.

The synthesis of amino-substituted spiro[2.3]hexanes, such as 5-Aminospiro[2.3]hexane-1-carboxylic acid, has been developed to create conformationally rigid analogues of important biomolecules like γ-aminobutyric acid (GABA). google.com One patented method for producing 5-Aminospiro[2.3]hexane-1-carboxylic acid begins with 3-(methylene)cyclobutanecarboxylic acid. google.com In this process, the carboxyl group is converted into a Boc-protected amino group via a modified Curtius reaction. google.com The resulting N-(3-methylenecyclobutyl)carbamic acid tert-butyl ester undergoes a reaction with diazoacetic ester in the presence of a rhodium catalyst (rhodium(II) acetate) to form the spiro[2.3]hexane framework. google.com The final target compound is obtained after the removal of the Boc protecting group with hydrogen chloride, followed by hydrolysis of the ester. google.com This method establishes a viable pathway to novel spiro[2.3]hexane amino acids. google.com

Table 1: Synthesis of 5-Aminospiro[2.3]hexane-1-carboxylic acid

StepStarting MaterialKey ReagentsIntermediate/ProductPurpose
13-(methylene)cyclobutanecarboxylic acidReagents for modified Curtius reactiontert-butyl N-(3-methylenecyclobutyl)carbamateConversion of carboxylic acid to a protected amine. google.com
2tert-butyl N-(3-methylenecyclobutyl)carbamateDiazoacetic ester, Rhodium(II) acetate (B1210297)tert-butyl N-[1-(ethoxycarbonyl)spiro[2.3]hex-5-yl]carbamateFormation of the spiro[2.3]hexane ring system via cyclopropanation. google.com
3tert-butyl N-[1-(ethoxycarbonyl)spiro[2.3]hex-5-yl]carbamateHCl in diethyl ether, then NaOH (aq)5-Aminospiro[2.3]hexane-1-carboxylic acidDeprotection of the amine and hydrolysis of the ester to yield the final amino acid. google.com

Halogenated spiro[2.3]hexanes are typically synthesized through the addition of dihalocarbenes to suitable methylene precursors. For instance, the synthesis of halogenated 4,5-diazaspiro[2.3]hexanes proceeds via carbene addition to the exocyclic double bond of 3-alkylidene-1,2-diazetidines. acs.orgresearchgate.net

1,1-Difluorospiro[2.3]hexane derivatives can be produced in high yields (up to 97%) by generating difluorocarbene from trimethyl(trifluoromethyl)silane (TMSCF₃) and sodium iodide. acs.orgresearchgate.net A similar approach for creating difluorinated 4-azaspiro[2.3]hexane derivatives on a larger scale utilizes the Ruppert-Prakash reagent (TMSCF₃). rsc.org

1,1-Dichlorospiro[2.3]hexane derivatives are synthesized using dichlorocarbene, which can be generated from chloroform (B151607) under phase-transfer conditions with a catalyst like benzyltriethylammonium chloride (TEBAC) and aqueous sodium hydroxide. acs.org This method generally results in lower yields (up to 64%) compared to difluorination due to competitive side reactions, such as carbene insertion into the N-N bond of the diazetidine ring. acs.orgresearchgate.net

1,1-Dibromospiro[2.3]hexane derivatives , specifically dibromo-4-azaspiro[2.3]hexane, have been prepared by the insertion of dibromocarbene, generated from bromoform (B151600) and sodium hydroxide, onto an N-Boc protected enamine precursor. rsc.org

Table 2: Synthesis of Halogenated Spiro[2.3]hexane Derivatives

Product ClassPrecursorReagents for Carbene GenerationCatalyst/ConditionsKey Findings
1,1-Difluoro-4,5-diazaspiro[2.3]hexanes3-Methylene-1,2-diazetidineTMSCF₃, NaIAnhydrous THF, 65°CHigh yields (up to 97%), stereospecific addition. acs.org
1,1-Dichloro-4,5-diazaspiro[2.3]hexanes3-Methylene-1,2-diazetidineChloroform, 50% NaOH (aq)Benzyltriethylammonium chloride (TEBAC), RTModerate yields (up to 64%) due to competitive ring expansion. acs.org
Dibromo-4-azaspiro[2.3]hexaneN-Boc protected enamineBromoform, NaOHNot specifiedSuccessful dibromocarbene insertion to form the spirocycle. rsc.org

A diverse array of synthetic methods has been established for oxygen-containing spiro[2.3]hexanes, reflecting their utility as synthetic intermediates.

1-Oxaspiro[2.3]hexanes : These compounds are commonly prepared from cyclobutanones through a two-step olefination and subsequent epoxidation sequence or by direct reaction with a carbenoid. rsc.orgnih.gov An alternative enantioselective method involves a base-initiated, stereospecific Payne rearrangement of alkenylcyclobutanols, which can be formed with high diastereoselectivity. rsc.org A strain-release driven strategy has also been developed, proceeding from bicyclo[1.1.0]butyl carbinolates to form the spirocyclic epoxide. researchgate.net These spirocycles can undergo a facile Lewis acid-mediated ring expansion to yield cyclopentanones. nih.gov

1,4-Dioxaspiro[2.3]hexanes : While an early synthesis involved the epoxidation of a cumulene with m-CPBA, this was not synthetically practical. nih.gov A more viable and modern route involves the epoxidation of methyleneoxetanes using dimethyldioxirane (B1199080) (DMDO), which provides the target dioxaspiro[2.3]hexanes in good yields. nih.gov

4-Oxaspiro[2.3]hexanes : The most general synthesis of this ring system is the cyclopropanation of 2-methyleneoxetanes. nih.govrsc.orgrsc.org This is typically achieved under modified Simmons-Smith conditions using diiodomethane (B129776) and diethylzinc. rsc.org It is crucial to maintain low temperatures (e.g., -5 to 0 °C) during the reaction to prevent the formation of by-products. rsc.org An older, less efficient method involved the reaction of cyclopropanone (B1606653) with ketene acetals. nih.gov

1,5-Dioxaspiro[2.3]hexanes : A novel and mechanistically interesting synthesis for this unprecedented spiro-heterocycle was recently reported. rsc.orgresearchgate.netresearchgate.net The method relies on the regioselective C-H functionalization of 3-iodooxetane. rsc.orgresearchgate.net The reaction is initiated by treating a mixture of 3-iodooxetane and a non-enolisable ketone (like benzophenone) with a lithium amide base, such as lithium tetramethylpiperidide (LiTMP). rsc.org This generates a frustrated radical pair that works synergistically to abstract a hydrogen atom from the oxetane, leading to a radical-radical coupling that forms the 1,5-dioxaspiro[2.3]hexane core in yields up to 91%. rsc.orgresearchid.co

Table 3: Synthesis of Oxygen-Containing Spiro[2.3]hexanes

CompoundPrecursorKey Reagents/MethodYieldReference
1-Oxaspiro[2.3]hexaneAlkenylcyclobutanolBase-initiated Payne rearrangementUp to 98% rsc.org
1,4-Dioxaspiro[2.3]hexaneMethyleneoxetaneDimethyldioxirane (DMDO)Good nih.gov
4-Oxaspiro[2.3]hexane2-MethyleneoxetaneDiiodomethane, Diethylzinc (Simmons-Smith)Excellent rsc.org
1,5-Dioxaspiro[2.3]hexane3-Iodooxetane, non-enolisable ketoneLithium tetramethylpiperidide (LiTMP)Up to 91% rsc.orgresearchid.co

Nitrogen-containing spiro[2.3]hexanes are of significant interest as constrained scaffolds and bioisosteres in drug discovery.

4,5-Diazaspiro[2.3]hexanes : This unusual ring system is synthesized by the addition of dihalocarbenes across the exocyclic double bond of 3-alkylidene-1,2-diazetidines, as reported by Shipman and co-workers. acs.orgrsc.org The reaction provides access to bis-fluorinated or bis-chlorinated cyclopropanes. rsc.org

4-Azaspiro[2.3]hexane : An expedient, multigram-scale synthesis of 4-azaspiro[2.3]hexane derivatives has been developed, positioning them as promising piperidine (B6355638) isosteres. enamine.netacs.orgacs.org The synthetic scheme involves the Tebbe or Petasis olefination of an N-Boc-protected 2-azetidinone, followed by cyclopropanation of the resulting intermediate. enamine.netacs.org This protocol allows for the preparation of building blocks on a scale of up to 52 grams. enamine.net

1-Oxa-5-azaspiro[2.3]hexanes : These azetidine (B1206935) analogues of 1-oxaspiro[2.3]hexanes are synthesized via epoxide formation on an azabicyclo[1.1.0]butyl (ABB) fragment. rsc.org A one-pot approach involves preparing a lithium derivative of ABB in situ, which then reacts with aldehydes or ketones to form a carbinol precursor. rsc.org Subsequent intramolecular substitution is triggered to afford the desired 1-oxa-5-azaspiro[2.3]hexane in good yields. rsc.org

5-Azaspiro[2.3]hexanes : The synthesis of this motif, which has been explored as a potential piperidine bioisostere, often relies on the cyclopropanation of an exocyclic double bond on an azetidine-containing precursor. rsc.org For example, conformationally "frozen" analogues of L-glutamic acid have been prepared starting from D-serine, where the key cyclopropyl (B3062369) moiety was introduced via a diastereoselective rhodium-catalyzed cyclopropanation reaction. nih.govbeilstein-journals.org

Table 4: Synthesis of Nitrogen-Containing Spiro[2.3]hexanes

CompoundSynthetic StrategyPrecursorKey Reagents/CatalystReference
4,5-Diazaspiro[2.3]hexaneDihalocarbene addition3-Alkylidene-1,2-diazetidineTMSCF₃/NaI or CHCl₃/TEBAC acs.orgrsc.org
4-Azaspiro[2.3]hexaneOlefination-cyclopropanationN-Boc-protected 2-azetidinoneTebbe/Petasis reagent, then cyclopropanation reagent enamine.netacs.org
1-Oxa-5-azaspiro[2.3]hexaneIntramolecular epoxide formationAzabicyclo[1.1.0]butyl carbinolBase rsc.org
5-Azaspiro[2.3]hexaneCatalytic cyclopropanationα,β-unsaturated azetidine derivativeRhodium catalyst, diazoacetate nih.govbeilstein-journals.org

Spiro[2.3]hex-1-ene (Sph) has been designed and synthesized as a highly reactive, double-strained alkene for use in superfast photoclick chemistry, a type of bioorthogonal reaction. acs.orgnih.gov Its enhanced reactivity is a result of high ring strain combined with reduced steric hindrance in the cycloaddition transition state. acs.org

The synthesis of the spiro[2.3]hex-1-ene core starts with the cyclopropanation of commercially available 3-methylene-cyclobutanecarbonitrile. acs.org The resulting spiro[2.3]hexane-1-carbonitrile is then processed to create the strained alkene. For biological applications, a lysine (B10760008) derivative, Nε-(spiro[2.3]hex-1-ene-5-methoxycarbonyl)-l-lysine (SphK), was prepared. nih.gov This derivative can be incorporated site-specifically into proteins using the amber codon suppression technique with the pyrrolysyl-tRNA synthetase/tRNA pair. acs.orgnih.gov The presence of the Sph moiety in a protein allows for extremely rapid bioorthogonal labeling (<10 seconds) with a water-soluble tetrazole upon photoirradiation, exhibiting second-order rate constants (k₂) up to 34,000 M⁻¹s⁻¹. acs.org

Reactivity and Reaction Mechanisms of Spiro 2.3 Hexane, 4 Methylene

Cycloaddition Reactions

The exocyclic double bond and the strained three-membered ring of Spiro[2.3]hexane, 4-methylene- make it an active participant in various cycloaddition reactions.

Alkylidenecyclopropanes (ACPs) can undergo novel cycloaddition reactions with alkynes, catalyzed by transition metals. In a notable example, a Cobalt(I)-catalyzed system facilitates a [2+2] cycloaddition between ACPs and alkynes under ambient conditions. osu.educore.ac.uk This reaction pathway leads to the formation of the spiro[2.3]hex-4-ene motif, a structurally unique and biologically relevant scaffold. osu.edu The reaction is notable for proceeding under mild conditions, avoiding the high temperatures often required for ACP reactions. osu.educore.ac.uk

The proposed mechanism involves the coordination of the Co(I) catalyst to the ACP and the alkyne, leading to the formation of a metallacyclic intermediate. Subsequent reductive elimination yields the spiro[2.3]hex-4-ene product. This catalytic approach provides an efficient route to spirocyclic compounds that are otherwise challenging to synthesize.

Table 1: Cobalt(I)-Catalyzed [2+2] Cycloaddition of ACPs with Alkynes
Alkylidenecyclopropane (ACP) SubstrateAlkyne SubstrateCatalyst SystemProductYieldEnantiomeric Excess (ee)
Aromatic/Aliphatic ACPsSymmetrical AlkynesCobalt(I)/Bisphosphine LigandSpiro[2.3]hex-4-ene derivativeUp to 80%Up to 96%

Data derived from studies on Cobalt(I)-catalyzed cycloadditions of ACPs. osu.educore.ac.uk

Spiro[2.3]hexane, 4-methylene- and related ACPs also participate in [3+2] cycloaddition reactions, which are powerful methods for constructing five-membered rings.

With Alkynes : In the same Cobalt(I)-catalyzed system described for [2+2] cycloadditions, a competing [3+2] cycloaddition pathway can occur, particularly with aromatic ACP substrates. osu.edu This reaction leads to the formation of alkylidenecyclopent-1-ene structures. osu.educore.ac.uk The regioselectivity between the [2+2] and [3+2] pathways can be influenced by the specific substrates and reaction conditions.

With Nitrile Oxides and Nitrones : The reaction of strained alkenes like ACPs with 1,3-dipoles such as nitrile oxides and nitrones is a classic method for synthesizing five-membered heterocycles. rsc.orgnih.govwikipedia.org Theoretical studies on the [3+2] cycloaddition of cyclic nitrones with alkylidene cyclopropanes show that the reaction proceeds with a reduced activation enthalpy compared to less strained alkenes. rsc.orgsemanticscholar.orgresearchgate.net This enhanced reactivity is attributed to the release of ring strain in the transition state. The reaction is typically non-polar, and its regioselectivity is governed by favorable two-center interactions between the termini of the dipole and the dipolarophile. rsc.orgnih.govsemanticscholar.org The products of these reactions are spirocyclic isoxazolidines.

With Diazo Compounds : Diazo compounds are versatile precursors for 1,3-dipolar cycloadditions. nih.govrsc.org In the presence of a transition metal catalyst, diazo compounds form metal carbenes which can then react with alkenes. While direct examples with Spiro[2.3]hexane, 4-methylene- are not extensively detailed, the general reactivity pattern involves the formation of a transient 1,3-dipole that adds across the double bond of the alkene. nih.gov This would lead to the formation of spirocyclic pyrazoline derivatives, which can be valuable intermediates for further transformations.

The inherent strain in the spiro[2.3]hexane framework makes its derivatives highly reactive partners in photoclick chemistry. A closely related isomer, spiro[2.3]hex-1-ene (Sph), has been specifically designed and synthesized for this purpose. acs.orgresearchgate.netnih.gov Photoclick chemistry involves light-triggered cycloaddition reactions, often between a tetrazole and an alkene, which generates a reactive nitrile imine intermediate that rapidly reacts with the alkene. nih.gov

Spiro[2.3]hex-1-ene exhibits exceptionally fast reaction kinetics in these reactions, with second-order rate constants (k₂) reported to be as high as 34,000 M⁻¹s⁻¹. acs.orgresearchgate.netfigshare.com This reactivity is significantly higher than that of other strained alkenes like cyclopropene (B1174273) derivatives. nih.gov The enhanced reactivity is attributed to two main factors:

High Ring Strain : The fusion of the cyclobutane (B1203170) ring increases the strain of the cyclopropene ring, providing a strong thermodynamic driving force for the reaction. researchgate.net

Reduced Steric Hindrance : The spirocyclic structure pulls the substituents on the adjacent carbon away from the double bond, reducing steric clash with the incoming dipole in the transition state. acs.orgnih.gov

This combination of high reactivity and stability makes spiro[2.3]hexane derivatives excellent tools for bioorthogonal labeling of proteins and nucleic acids in living cells. acs.orgresearchgate.netnih.gov

Table 2: Kinetic Data for Photoclick Reactions with Strained Alkenes
Strained AlkeneSecond-Order Rate Constant (k₂)Reference CompoundFold Increase in Reactivity
Spiro[2.3]hex-1-ene (Sph)~34,000 M⁻¹s⁻¹Cyclopropene (Cp)~15x
Azaspiro[2.3]hex-1-ene~33,200 M⁻¹s⁻¹--

Kinetic data highlights the superior reactivity of the spiro[2.3]hexane framework in photoclick chemistry. researchgate.netnih.gov

Ring-Opening and Rearrangement Reactions

The significant strain energy within the spiro[2.3]hexane system can be released through ring-opening and rearrangement reactions, often promoted by acids or nucleophiles.

The strained rings of spiro[2.3]hexane derivatives are susceptible to rearrangement under Lewis acidic conditions. A key example is the facile ring expansion of 1-oxaspiro[2.3]hexanes, heteroatom-containing analogs of the target compound, which readily rearrange to form cyclopentanone (B42830) products in excellent yields. nih.govrsc.org

The mechanism is driven by the relief of strain energy from both the cyclopropane (B1198618) and cyclobutane rings. nih.gov The Lewis acid coordinates to the oxygen atom (in the case of 1-oxaspiro[2.3]hexane) or potentially protonates the exocyclic double bond of Spiro[2.3]hexane, 4-methylene-, generating a carbocation intermediate. This is followed by a migration of one of the cyclobutane C-C bonds to the adjacent carbocationic center, expanding the four-membered ring into a more stable five-membered ring. The presence of substituents that can stabilize the carbocation intermediate facilitates this rearrangement. nih.gov This transformation provides a powerful synthetic route to highly substituted cyclopentanones.

The exocyclic double bond of Spiro[2.3]hexane, 4-methylene- can be attacked by electrophiles (such as H⁺ from an acid), leading to the formation of a carbocation on the adjacent spiro-carbon. This carbocationic intermediate is highly unstable due to its proximity to the strained cyclobutane ring.

This instability provides a strong driving force for a rearrangement reaction. acs.org A 1,2-alkyl shift occurs where one of the C-C bonds of the cyclobutane ring migrates to the carbocationic center. This process simultaneously expands the strained four-membered ring into a less strained five-membered cyclopentyl ring and forms a more stable tertiary carbocation within this new ring. Subsequent attack by a nucleophile (e.g., water, halide) on this new carbocationic center yields the final ring-expanded product. This tandem nucleophilic addition and ring expansion process is a characteristic reaction of carbocations adjacent to small, strained rings. acs.org

Solvolytic Rearrangements and Formation of Spiro[2.4]heptanyl Cation Intermediates

The solvolytic reactivity of derivatives of spiro[2.3]hexane, 4-methylene- provides significant insight into the influence of the spiro-fused cyclopropyl (B3062369) group on the stability and rearrangement pathways of adjacent carbocations. Studies on the solvolysis of spiro[2.3]hexane-4-methanol derivatives, specifically the p-toluenesulfonate ester, have been particularly revealing.

When spiro[2.3]hexan-4-ylmethyl p-toluenesulfonate undergoes solvolysis in buffered acetic acid, it exhibits a rate of reaction comparable to that of cyclobutylmethyl p-toluenesulfonate rsc.org. This observation suggests that the adjacent cyclopropyl ring does not significantly alter the rate of solvolysis, a process that is known to be accelerated in cyclobutylmethyl systems due to participation of the cyclobutane ring carbons rsc.org.

Despite the lack of rate enhancement, the product distribution from the solvolysis of spiro[2.3]hexan-4-ylmethyl tosylate clearly indicates a rearrangement has occurred. The reaction does not yield the simple substitution product. Instead, the products formed are consistent with the intermediacy of spiro[2.4]heptanyl cations rsc.org. The initial carbocation formed upon departure of the tosylate group can undergo a rapid ring expansion of the cyclobutane ring, driven by the relief of ring strain, to form two distinct spiro[2.4]heptanyl cation intermediates. These intermediates are then trapped by the solvent (acetic acid) to give a mixture of rearranged acetate (B1210297) products rsc.org.

The formation of these specific rearrangement products underscores a key feature of the system's reactivity: the high propensity of the cyclobutylmethyl cation to rearrange to a more stable cyclopentyl-type cation, in this case, the spiro[2.4]heptanyl system.

Table 1: Products from the Acetolysis of Spiro[2.3]hexan-4-ylmethyl p-toluenesulfonate
Intermediate CationResulting ProductsObservations
Spiro[2.4]heptan-4-yl cationMixture of tertiary and secondary spiro[2.4]heptan-4-ol acetatesIndicates rearrangement and subsequent capture by solvent.
Spiro[2.4]heptan-5-yl cationMixture of rearranged olefinic and alcoholic acetate productsFurther demonstrates the complexity of the rearrangement pathways following the initial ring expansion.

Ring Expansion of 1-Oxaspiro[2.3]hexane Derivatives

Derivatives of spiro[2.3]hexane, such as 1-oxaspiro[2.3]hexanes, serve as valuable precursors for the synthesis of functionalized cyclobutane and cyclopentane (B165970) systems through ring-expansion reactions. These transformations are typically promoted by Lewis acids, which activate the epoxide ring towards nucleophilic attack and rearrangement.

For instance, 4-oxaspiro[2.3]hexanes, which can be synthesized from 2-methyleneoxetanes, undergo ring expansion upon treatment with the Lewis acid boron trifluoride etherate (BF₃·Et₂O). Depending on the substitution pattern of the starting oxaspirohexane, this reaction can lead to the formation of cyclopentanones, cyclobutanones, or 4-methylenetetrahydrofurans nih.gov. The formation of cyclopentanones is a direct result of a ring-expansion process where a carbon-carbon bond of the cyclobutane ring migrates to the adjacent carbon bearing the oxygen, facilitated by the coordination of the Lewis acid to the epoxide oxygen.

Another pathway for ring expansion involves radical-mediated rearrangements. Studies on 2-bromomethyl-1-oxaspiro[2.3]hexane have shown that the initial spiroepoxymethyl radical, generated via tributyltin hydride reduction, undergoes a cascade of reactions rsc.org. This sequence involves two successive β-scission events followed by a cyclization. The key intermediate, a 4-oxohex-5-enyl radical, primarily undergoes an endo-cyclization to produce a 2-oxocyclopentyl radical, which ultimately leads to the formation of a cyclopentanone derivative rsc.org. This radical-based method provides a two-carbon ring expansion of the original cyclobutanone (B123998) precursor.

These ring-expansion reactions highlight the synthetic utility of oxaspiro[2.3]hexane derivatives as building blocks for constructing five-membered ring systems, driven by the relief of the inherent strain in the four-membered ring.

Catalyzed Transformations

The reactivity of the exocyclic double bond in 4-methylenespiro[2.3]hexane, coupled with the strain of the spirocyclic system, makes it an excellent substrate for a variety of catalyzed transformations.

Transition Metal-Catalyzed Reactions (e.g., Ni(0), Co(I), Pd(II)/Pd(IV) catalysis)

Nickel(0) Catalysis: A significant application of Ni(0) catalysis is in the synthesis of 4-methylenespiro[2.3]hexane itself. Nickel(0) catalysts enable the use of [1.1.1]propellane as a carbene precursor for the cyclopropanation of alkenes acs.orgorganic-chemistry.orgnih.gov. In this process, the highly strained [1.1.1]propellane undergoes a concerted double C-C bond activation upon coordination to the Ni(0) center, forming a key 3-methylenecyclobutylidene-nickel intermediate acs.orgorganic-chemistry.orgnih.gov. This nickel carbene then reacts with an alkene to furnish the methylenespiro[2.3]hexane product. This method is notable for its high selectivity, avoiding the oligomerization and isomerization side reactions that often plague transition metal-catalyzed reactions of [1.1.1]propellane organic-chemistry.org. Mechanistic studies support a two-electron pathway rather than a radical mechanism organic-chemistry.org.

Table 2: Ni(0)-Catalyzed Synthesis of Methylenespiro[2.3]hexanes
Catalyst SystemCarbene PrecursorKey IntermediateProductReference
Ni(cod)₂ / SIMes·HCl / LiOMe[1.1.1]Propellane3-methylenecyclobutylidene-nickel4-Methylenespiro[2.3]hexane derivatives organic-chemistry.org

Cobalt(I) Catalysis: Cobalt(I) complexes have been shown to catalyze novel cycloaddition reactions with substrates structurally related to 4-methylenespiro[2.3]hexane. Specifically, Co(I) catalysts have been employed in an enantioselective [2+2] cycloaddition between alkylidenecyclopropanes and alkynes osu.edu. This reaction provides access to the spiro[2.3]hex-4-ene motif with high yields and enantioselectivities under ambient conditions osu.edu. Additionally, Co(I) catalysis can promote [3+2] cycloadditions between the same substrates to yield alkylidenecyclopentenes osu.edu. The reaction pathway is influenced by the choice of ligands and reaction conditions. Furthermore, Co(I) catalysts are effective in formal (3 + 2 + 2) intramolecular cycloadditions of enynylidenecyclopropanes, leading to the formation of complex fused tricyclic systems acs.orgnih.govnih.gov.

Palladium(II)/Pd(IV) Catalysis: Palladium catalysis, operating through a Pd(II)/Pd(IV) cycle, has been utilized in strain-releasing transformations of methylenecyclobutane (B73084) derivatives. An example is the Pd(II)-catalyzed oxidative domino reaction of N-protected 2-(2-amidoethyl)-1-methylenecyclobutane derivatives with an electrophilic fluorine source acs.orgnih.gov. This process involves a sequence of 5-exo-trig amidopalladation, oxidation of the resulting Pd(II) species to a Pd(IV) intermediate, a chemoselective dyotropic rearrangement, and finally, a C-F bond-forming reductive elimination from the Pd(IV) center acs.orgnih.gov. This reaction constructs three new chemical bonds and results in a ring-expanded bicyclic product, demonstrating the utility of the Pd(II)/Pd(IV) catalytic cycle in complex transformations of strained alkenes nih.gov.

Organocatalytic Processes (e.g., Chiral Phosphoric Acid Catalysis)

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid organocatalysts for a wide range of asymmetric transformations. These catalysts typically function by activating electrophiles through hydrogen bonding, bringing them into a well-defined chiral environment for reaction with a nucleophile.

While specific examples of CPA-catalyzed reactions involving 4-methylenespiro[2.3]hexane are not extensively documented in the reviewed literature, the high reactivity of its strained double bond makes it a promising candidate for such transformations. It is plausible that a CPA could protonate the exocyclic double bond of 4-methylenespiro[2.3]hexane, generating a transient cyclopropyl-stabilized tertiary carbocation within a chiral ion pair. This activated intermediate could then react with various nucleophiles in an enantioselective manner.

The feasibility of this approach is supported by the successful application of organocatalysis in asymmetric reactions of other strained ring systems. For example, confined imidodiphosphorimidate (IDPi) Brønsted acids, which are related to CPAs, catalyze the formal cycloaddition of highly strained bicyclo[1.1.0]butanes with imines to generate chiral azabicyclo[2.1.1]hexanes with high enantioselectivity nih.gov. This demonstrates that organocatalysts can effectively control the stereochemistry of reactions involving highly reactive, strained carbocationic intermediates. The development of CPA-catalyzed asymmetric reactions of 4-methylenespiro[2.3]hexane and related compounds therefore represents a promising area for future research.

Radical-Mediated Reactions

The strained C-C bonds and the reactive π-system of 4-methylenespiro[2.3]hexane and its derivatives make them susceptible to radical-mediated transformations.

Single-Electron Transfer (SET) Processes

Single-electron transfer (SET) is a powerful method for generating radical intermediates, which can then participate in a variety of bond-forming reactions. The synthesis of spiro[2.3]hexane derivatives has been achieved through reactions initiated by SET.

A notable example is the synthesis of 1,5-dioxaspiro[2.3]hexanes. This reaction is initiated by a lithium amide-induced SET to a non-enolisable ketone, such as benzophenone (B1666685) researchgate.net. This SET process generates a nitrogen-centered radical and a ketyl radical anion researchgate.net. The nitrogen-centered radical then acts as a hydrogen atom abstractor, selectively removing a β-hydrogen from 3-iodooxetane (B1340047) to generate a new carbon-centered radical. This radical then undergoes an exergonic radical-radical coupling with the ketyl radical anion to form the 1,5-dioxaspiro[2.3]hexane core researchgate.net. This process showcases how an initial SET event can trigger a cascade of radical reactions to construct the spiro[2.3]hexane framework.

While this example involves a derivative, it highlights the potential for SET-initiated reactions with the parent 4-methylenespiro[2.3]hexane system. The exocyclic double bond could act as an acceptor for a radical addition, or the strained sigma bonds could potentially be cleaved under specific SET conditions, opening up further avenues for functionalization.

Exergonic Radical-Radical Coupling Reactions

Current scientific literature does not provide evidence for the involvement of Spiro[2.3]hexane, 4-methylene- in exergonic radical-radical coupling reactions. The primary documented route for the synthesis of the methylenespiro[2.3]hexane framework proceeds through a non-radical, two-electron pathway. While the precursor molecule, [1.1.1]propellane, can undergo reactions involving radical intermediates, the specific nickel-catalyzed cyclopropanation that yields 4-methylenespiro[2.3]hexane derivatives has been shown to follow a different mechanistic course. organic-chemistry.orgacs.org

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving the formation of Spiro[2.3]hexane, 4-methylene- is notably influenced by the reaction mechanism. In the well-studied nickel-catalyzed synthesis from [1.1.1]propellane and an alkene, the reaction proceeds with a high degree of stereospecificity. organic-chemistry.org

This stereospecificity implies that the geometric configuration of the starting alkene is directly transferred to the product. For instance, the reaction of a (Z)-alkene will yield the corresponding syn-diastereomer of the methylenespiro[2.3]hexane product, while a (E)-alkene will result in the anti-diastereomer. This retention of stereochemistry is a key indicator of a concerted or near-concerted reaction mechanism, rather than one involving free radical intermediates which would typically allow for bond rotation and result in a mixture of stereoisomers. organic-chemistry.org

Mechanistic experiments and computational studies support the formation of a nickel-carbene intermediate which then undergoes a concerted cyclopropanation with the alkene. organic-chemistry.org This concerted nature ensures the observed stereochemical fidelity. The table below summarizes the stereospecific outcomes observed in the nickel-catalyzed synthesis of representative Spiro[2.3]hexane, 4-methylene- derivatives.

Alkene Reactant (Stereochemistry)Spiro[2.3]hexane, 4-methylene- Product (Relative Stereochemistry)Reference
(Z)-Alkenesyn-diastereomer organic-chemistry.org
(E)-Alkeneanti-diastereomer organic-chemistry.org

This stereospecificity is a critical feature for the application of this chemistry in the synthesis of complex molecules where precise control of stereocenters is paramount.

Spectroscopic and Structural Characterization of Spiro 2.3 Hexane, 4 Methylene and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

The proton NMR (¹H NMR) spectrum of spiro[2.3]hexane derivatives provides valuable information about the electronic environment and connectivity of protons in the molecule. For instance, in the ¹H NMR spectrum of certain 4,5,6-trichlorospiro[2.3]hex-4-ene isomers, the proton at the C-6 position typically shows a signal around δ 4.60. sci-hub.se The presence and splitting patterns of signals corresponding to the cyclopropyl (B3062369) and cyclobutyl protons are key identifiers. In a mixture of 1,2-dimethyl-4,5,6-trichlorospiro[2.3]hexadiene, the ¹H NMR spectrum displayed a singlet at δ 4.67 ppm for the vinyl proton and a multiplet at δ 2.13 ppm for the methyl protons. sci-hub.se

In another example involving the adduct of a carbenoid with cis-2-butene, which forms a spiro[2.3]hex-4-ene derivative, the ¹H NMR spectrum helped in assigning the structures of the resulting isomers. sci-hub.se The chemical shifts of the methyl groups were particularly informative; for one isomer, the methyl resonance appeared as a multiplet centered at δ 1.26, while for the other, it was observed downfield at δ 1.38. sci-hub.se

¹H NMR Data for Selected Spiro[2.3]hexane Derivatives

CompoundSolventChemical Shift (δ ppm) and Multiplicity
1,2-dimethyl-4,5,6-trichlorospiro[2.3]hexadiene-4.67 (s, 1H, C=CH-Cl), 2.13 (m, 6H, -CH₃) sci-hub.se
4,5,6-trichlorospiro[2.3]hex-4-ene isomer-~4.60 (due to H at C-6) sci-hub.se
Spiro[2.3]hex-4-ene derivative (from cis-2-butene)-1.26 (multiplet, CH₃) sci-hub.se
Spiro[2.3]hex-4-ene derivative (from cis-2-butene)-1.38 (singlet, CH₃) sci-hub.se

This table presents a selection of reported ¹H NMR data for illustrative purposes.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. The chemical shifts of the spiro carbon, the quaternary methylene (B1212753) carbon, and the carbons of the cyclopropane (B1198618) and cyclobutane (B1203170) rings are characteristic features. The analysis of ¹³C NMR spectra is crucial for confirming the presence of the spiro[2.3]hexane framework and the methylene group. researchgate.net For many spiro[2.3]hexane derivatives, detailed ¹³C NMR data is available and essential for structural confirmation. beilstein-journals.org

Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), are instrumental in determining the stereochemistry of spiro[2.3]hexane derivatives. For example, in the case of isomeric adducts formed from the reaction of a carbenoid with isobutene, an NOE experiment was used to differentiate between the isomers. sci-hub.se Irradiation of the methyl resonance in one isomer resulted in an 18 ± 2% enhancement of the signal for the proton at C-6, confirming the proximity of a methyl group to this proton and thus establishing the stereochemistry. sci-hub.se Similarly, for other spiro[2.3]hexane derivatives, NOE studies have been pivotal in assigning the relative configuration of substituents. beilstein-journals.org

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule.

The FTIR spectrum of Spiro[2.3]hexane, 4-methylene- and its analogues exhibits characteristic absorption bands. A key feature is the C=C stretching vibration of the exocyclic methylene group. For example, in 1,2-dimethyl-4,5,6-trichlorospiro[2.3]hexadiene, a C=C stretching frequency was observed at 1620 cm⁻¹, corresponding to the dichlorocyclobutene ring. sci-hub.se Another characteristic absorption for some derivatives is a band around 1630 cm⁻¹. sci-hub.se The presence and position of these bands are diagnostic for the methylenespiro[2.3]hexane core. The synthesis of various methylenespiro[2.3]hexane products has been reported, with IR spectroscopy being a key characterization method. acs.org

Characteristic FTIR Absorption Frequencies for Spiro[2.3]hexane Derivatives

Functional GroupWavenumber (cm⁻¹)Reference
C=C (dichlorocyclobutene ring)1620 sci-hub.se
C=C1630 sci-hub.se

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining precise mass measurements, which can confirm the molecular formula. google.com

For spirocyclic compounds, the fragmentation patterns can be characteristic. The electron ionization (EI) mass spectra of spiro hydrocarbons containing a cyclopropane ring often show a prominent [M-H]⁺ ion. aip.org For instance, the mass spectrum of spiro[2.2]pentane exhibits a strong peak for the [M-H]⁺ ion. aip.org While specific data for Spiro[2.3]hexane, 4-methylene- is not detailed in the provided context, the fragmentation of related spiro[2.3]hexane derivatives often involves characteristic cleavages of the strained ring system. aip.org For example, the decomposition of 1-azaspiro[2.3]hexanes under EI is influenced by the position of substituents. aip.org

Gas Chromatography-Mass Spectrometry (GC-MS)

In the mass spectrometry of spiro[2.3]hexane derivatives containing ester groups, a notable fragmentation pathway involves the cleavage at the spiro junction. This leads to the formation of specific ions that are indicative of the core spirocyclic structure. The precise fragmentation will, however, be influenced by the nature and position of substituents on the ring system.

For comparison, the GC-MS data for the closely related analogue, Spiro[2.4]heptane, 4-methylene- , is available and provides an example of the type of data obtained from such an analysis.

Table 1: GC-MS Data for an Analogue: Spiro[2.4]heptane, 4-methylene-

Compound NameMolecular FormulaMolecular Weight ( g/mol )Exact Mass ( g/mol )
Spiro[2.4]heptane, 4-methylene-C₈H₁₂108.18108.0939

Data sourced from publicly available spectral databases.

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. hzdr.de This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For complex molecules like spirocyclic compounds, single-crystal X-ray diffraction is indispensable for unambiguous structure determination. uhu-ciqso.es The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and from that, the atomic positions. uhu-ciqso.es This is crucial for confirming the connectivity of the spiro[2.3]hexane system and for determining the absolute configuration of any stereogenic centers, which can be achieved through the analysis of anomalous dispersion effects, often requiring high-quality crystals and specific experimental conditions. hzdr.dethieme-connect.com

While a crystal structure for Spiro[2.3]hexane, 4-methylene- itself is not reported, a study on a closely related analogue, a derivative of spiro[2.3]hex-1-ene , provides valuable structural insights into this class of compounds. acs.org The crystallographic analysis of this analogue revealed key geometric parameters of the spirocyclic system. acs.org

Table 2: Crystallographic Data for a Spiro[2.3]hex-1-ene Analogue

ParameterValue
Compound NameA carbamate (B1207046) analogue of spiro[2.3]hex-1-ene (Compound 11 in the cited study)
C=C bond length (cyclopropene ring)~1.27–1.28 Å
Opposing bond angle (cyclopropene ring)~50°
Bond angle between C3-substituents112.3°

Data from a study on the design of spiro[2.3]hex-1-ene for photoclick chemistry. acs.org

The data from this analogue demonstrates how the strained cyclobutane ring influences the geometry of the adjacent cyclopropene (B1174273) ring. acs.org Such information is critical for understanding the reactivity and physical properties of these strained systems.

Other Spectroscopic Methods

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. msu.edu

For Spiro[2.3]hexane, 4-methylene-, the exocyclic double bond and the strained spirocyclic system are the primary chromophores. While specific UV-Vis data for this compound is not detailed in the available literature, studies on related unsaturated spiro[2.3]hexane derivatives offer comparative insights. For instance, the UV spectrum of a 1,2-dimethylcyclopropene fused system shows a characteristic absorption for the C=C bond. sci-hub.se Furthermore, the UV absorption of conjugated systems is known to shift to longer wavelengths with increasing conjugation. msu.edu

A study on the synthesis and thermal rearrangements of spiro[2.3]hexadiene and spiro[2.3]hex-4-ene derivatives reports the UV-Vis data for a chlorinated analogue in an isooctane (B107328) solvent. sci-hub.se

Table 3: UV-Vis Spectroscopic Data for a Spiro[2.3]hex-4-ene Analogue

Compound NameSolventλmax (nm)Molar Absorptivity (ε)
1,1-Dimethyl-4,5,6,6-tetrachlorospiro[2.3]hex-4-eneIsooctane2315360

Data from a study on the synthesis and thermal rearrangements of spiro[2.3]hexane derivatives. sci-hub.se

This data indicates the electronic transitions associated with the substituted cyclobutene (B1205218) ring within the spiro[2.3]hexane framework. The position and intensity of the absorption are influenced by both the double bond and the substituent effects of the chlorine atoms. sci-hub.se

Theoretical and Computational Chemistry of Spiro 2.3 Hexane, 4 Methylene

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations provide a foundational framework for investigating the electronic structure and properties of Spiro[2.3]hexane, 4-methylene- at the atomic level. These methods are crucial for elucidating characteristics that are difficult to measure experimentally.

Density Functional Theory (DFT) stands as a primary computational method for studying polyatomic molecules due to its favorable balance of accuracy and computational cost. While comprehensive DFT studies specifically detailing the properties of isolated Spiro[2.3]hexane, 4-methylene- are not extensively available in peer-reviewed literature, the established methodologies allow for a clear projection of how such studies would be conducted and the nature of the expected results.

The first step in the computational analysis of a molecule is the optimization of its geometry to find the lowest energy structure. For Spiro[2.3]hexane, 4-methylene-, this process would involve using a selected DFT functional, such as B3LYP or PBE, with a suitable basis set (e.g., 6-31G(d) or larger) to solve the electronic Schrödinger equation. The calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located, yielding the equilibrium bond lengths, bond angles, and dihedral angles.

Given the rigid spirocyclic framework, Spiro[2.3]hexane, 4-methylene- is expected to have a limited conformational landscape compared to more flexible acyclic molecules. The primary conformational question would revolve around the puckering of the cyclobutane (B1203170) ring. Computational analysis would determine the preferred puckering angle and the energy barrier for ring inversion. This analysis provides the most stable three-dimensional structure of the molecule, which is the foundation for all subsequent property predictions.

Once the molecular geometry is optimized, the vibrational frequencies can be calculated. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting harmonic frequencies correspond to the fundamental vibrational modes of the molecule, which are active in its infrared (IR) and Raman spectra.

For Spiro[2.3]hexane, 4-methylene-, key predicted vibrational modes would include:

C=C stretching from the exocyclic methylene (B1212753) group.

C-H stretching from the methylene and cyclobutane/cyclopropane (B1198618) hydrogens.

The characteristic breathing modes of the cyclopropane and cyclobutane rings.

Wagging and scissoring modes of the CH2 groups.

It is a standard practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and systematic errors inherent in the computational method, thereby improving agreement with experimental IR spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. The calculation involves computing the magnetic shielding tensor for each nucleus in the presence of an external magnetic field. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

A theoretical NMR study of Spiro[2.3]hexane, 4-methylene- would predict distinct chemical shifts for the chemically non-equivalent protons and carbons. Key predictions would include the shifts for the vinyl protons of the methylene group, the protons on the cyclobutane ring, and those on the cyclopropane ring. These predicted spectra serve as a valuable tool for assigning peaks in experimentally obtained NMR data and confirming the molecular structure.

Natural Bond Orbital (NBO) analysis is a technique used to study the distribution of electron density in a molecule, providing insights into bonding, lone pairs, and intermolecular interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the intuitive Lewis structure concept of chemical bonds and lone pairs.

An NBO analysis of Spiro[2.3]hexane, 4-methylene- would quantify the natural atomic charges on each atom, revealing the polarity of the C-H bonds and the electronic nature of the carbon framework. It would also analyze donor-acceptor interactions, such as hyperconjugation, which contribute to the molecule's stability. For instance, the analysis could reveal interactions between the filled σ-orbitals of the strained rings and the empty π*-orbital of the exocyclic double bond, providing a deeper understanding of its electronic structure.

While computational studies on the isolated molecule are limited, DFT has been employed to elucidate the reaction pathway for the synthesis of the methylenespiro[2.3]hexane framework. A notable example is the nickel-catalyzed cyclopropanation of alkenes using [1.1.1]propellane as a carbene precursor, which yields various methylenespiro[2.3]hexane derivatives.

Computational studies have provided critical support for the proposed reaction mechanism. The key steps investigated include:

Formation of a Ni(0)-[1.1.1]propellane complex: The initial step involves the coordination of the highly strained [1.1.1]propellane to the nickel(0) catalyst.

Double C-C Bond Activation: The propellane adduct then undergoes a concerted ring-opening where two C-C bonds are cleaved. This step proceeds through a transition state to generate the key reactive species: a 3-methylenecyclobutylidene-nickel intermediate. This intermediate is essentially a nickel carbene.

Cyclopropanation: The nickel carbene then reacts with an alkene. DFT calculations have shown this can proceed in a stepwise fashion, involving the formation of a metallacyclobutane intermediate, followed by reductive elimination to yield the final methylenespiro[2.3]hexane product and regenerate the Ni(0) catalyst.

These computational models are vital for understanding reaction feasibility, selectivity, and the role of the catalyst, guiding the development of new synthetic methods.

Molecular Electron Density Theory (MEDT) in Cycloaddition Studies

While specific Molecular Electron Density Theory (MEDT) studies focusing exclusively on the cycloaddition reactions of Spiro[2.3]hexane, 4-methylene- are not extensively documented in the literature, the principles of MEDT can be applied to predict and understand its reactivity. MEDT posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. rsc.org In the context of cycloaddition reactions, MEDT provides a powerful framework for analyzing the electronic structure of reactants and the evolution of electron density along the reaction pathway.

For a potential [4+2] cycloaddition reaction where Spiro[2.3]hexane, 4-methylene- acts as the diene, an MEDT analysis would commence with an examination of the ground state electron density distribution. The exocyclic methylene group conjugated with the adjacent carbon of the cyclobutane ring forms the diene system. The theory would predict that the polar nature of the reaction, dictated by the electrophilic and nucleophilic character of the reactants, will significantly influence the reaction barrier. mdpi.com The global electron density transfer (GEDT) at the transition state is a key descriptor in MEDT for polar reactions. mdpi.com

The inherent strain in the spiro[2.3]hexane framework is expected to play a crucial role in its reactivity. The release of ring strain upon rehybridization of the carbon atoms during the cycloaddition process can provide a significant thermodynamic driving force. A Bonding Evolution Theory (BET) study, a tool often used within the MEDT framework, would elucidate the precise sequence of bond formation. rsc.org This analysis would likely show a non-concerted, asynchronous process where the formation of the two new sigma bonds is not simultaneous, a common finding in polar cycloadditions. maxapress.comresearchgate.net

The table below outlines the conceptual application of MEDT to a hypothetical Diels-Alder reaction involving Spiro[2.3]hexane, 4-methylene-.

MEDT Analysis StepApplication to Spiro[2.3]hexane, 4-methylene- Cycloaddition
Ground State Analysis Analysis of the electron localization function (ELF) to characterize the electronic structure of the diene system.
Conceptual DFT Calculation of global reactivity indices (electrophilicity ω, nucleophilicity N) to predict the polar nature of the reaction.
Transition State Analysis Calculation of Global Electron Density Transfer (GEDT) to quantify the polarity of the transition state.
Bonding Evolution Theory (BET) To determine the sequence of bond formation and the degree of asynchronicity in the reaction mechanism.

Analysis of Strain Energy and Ring Tension in Spiro[2.3]hexane Systems

The spiro[2.3]hexane framework is characterized by significant ring strain due to the presence of both a cyclopropane and a cyclobutane ring fused at a single carbon atom. Computational studies have been employed to quantify this strain energy, providing insights into the molecule's stability and reactivity. The strain energy of a molecule is the excess energy it possesses compared to a hypothetical strain-free reference compound.

A computational study utilizing high levels of electronic structure theory has calculated the strain energy of the parent spiro[2.3]hexane. mdpi.com The principle of ring strain additivity is often a good approximation for spiroalkanes, where the total strain energy is close to the sum of the strain energies of the constituent rings. mdpi.com For spiro[2.3]hexane, the calculated strain energy is 54.9 kcal/mol, which is very close to the sum of the strain energies of cyclopropane (27.5 kcal/mol) and cyclobutane (27.2 kcal/mol), which totals 54.7 kcal/mol. mdpi.com This indicates that the additional strain introduced by the spiro-fusion is minimal in this case.

The following table summarizes the calculated strain energies for relevant cyclic and spirocyclic hydrocarbons.

CompoundCalculated Strain Energy (kcal/mol)
Cyclopropane27.5
Cyclobutane27.2
Spiro[2.3]hexane 54.9
Sum of Cyclopropane and Cyclobutane54.7

Data sourced from computational studies. mdpi.com

This high strain energy is a key determinant of the chemical behavior of spiro[2.3]hexane derivatives, making them susceptible to reactions that lead to ring-opening and the formation of more stable, less strained products.

Computational Studies on Bioisosteric Potential and Molecular Rigidity

In medicinal chemistry, the concept of bioisosterism involves the substitution of a part of a molecule with a chemical group that has similar physical or chemical properties, with the aim of producing a compound with similar or improved biological activity. Strained spirocyclic scaffolds, such as spiro[2.3]hexane, have garnered significant interest as potential bioisosteres for more common, often flat, aromatic rings in drug candidates. rsc.orgrsc.orgresearchgate.net

The key advantages of using a spiro[2.3]hexane scaffold, as highlighted by computational studies and medicinal chemistry research, are its inherent molecular rigidity and three-dimensionality. rsc.orgnih.gov The rigid nature of the spiro[2.3]hexane framework reduces the conformational flexibility of a molecule, which can lead to a more specific interaction with a biological target and a lower entropic penalty upon binding. rsc.orgrsc.org This can translate to enhanced potency and selectivity.

Computational analyses, such as exit vector plots, are used to compare the spatial arrangement of substituents on a spiro[2.3]hexane core to those on other common scaffolds, like cyclohexane (B81311) or piperidine (B6355638). rsc.org These studies help in designing spirocyclic analogues of existing drugs with the aim of improving their pharmacokinetic and pharmacodynamic properties. The introduction of a spirocyclic moiety can lead to improved metabolic stability and reduced lipophilicity. rsc.orgrsc.org While much of the research has focused on heteroatom-containing spiro[2.3]hexanes, the underlying principles of rigidity and three-dimensionality conferred by the spiro[2.3]hexane core are equally applicable to the all-carbon scaffold of Spiro[2.3]hexane, 4-methylene-. rsc.orgrsc.org

The table below summarizes the key features of the spiro[2.3]hexane scaffold that contribute to its bioisosteric potential.

FeatureImplication in Drug Design
Molecular Rigidity Reduces conformational entropy, potentially increasing binding affinity and selectivity. rsc.orgrsc.org
Three-Dimensionality Allows for a more precise spatial arrangement of substituents to interact with biological targets. rsc.orgnih.gov
Novelty Provides access to novel chemical space and can lead to new intellectual property. nih.gov
Improved Physicochemical Properties Can lead to better metabolic stability and solubility compared to flat aromatic systems. rsc.orgrsc.org

Advanced Research Applications and Prospects of Spiro 2.3 Hexane, 4 Methylene in Synthetic Chemistry

Role as Versatile Building Blocks in Organic Synthesis

Spiro[2.3]hexane, 4-methylene- and its derivatives are highly valued in organic synthesis for their unique structural features and reactivity. The inherent ring strain of the cyclopropane (B1198618) and cyclobutane (B1203170) rings makes these compounds versatile building blocks for constructing more complex molecular architectures. Their utility stems from the ability of the strained rings to undergo selective ring-opening and rearrangement reactions, providing access to a variety of carbocyclic and heterocyclic scaffolds.

The spirocyclic core imparts a rigid three-dimensional geometry, which can be exploited to control stereochemistry in subsequent transformations. This is particularly evident in the synthesis of natural products and biologically active molecules where precise spatial arrangement of functional groups is crucial. For instance, 1-oxaspiro[2.3]hexanes, which can be derived from 4-methylenespiro[2.3]hexane, undergo facile Lewis acid-mediated ring expansion to afford cyclopentanone (B42830) derivatives. nih.gov This transformation is driven by the release of ring strain and the formation of a stabilized carbocation intermediate. nih.gov

Furthermore, the exocyclic methylene (B1212753) group in 4-methylenespiro[2.3]hexane provides a reactive handle for a wide range of chemical modifications. It can participate in various addition reactions, cycloadditions, and transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups. Nickel-catalyzed cyclopropanations using [1.1.1]propellane have been shown to produce methylenespiro[2.3]hexane derivatives, highlighting a modern approach to accessing these building blocks. researchgate.netnih.gov The reactivity of these compounds, combined with their unique conformational properties, makes them attractive starting materials for the synthesis of novel organic molecules with potential applications in medicinal chemistry and materials science. researchgate.net

Development of Novel Carbocyclic and Heterocyclic Structures through Cycloaddition Reactions

Cycloaddition reactions involving spiro[2.3]hexane, 4-methylene- and its derivatives have emerged as a powerful strategy for the synthesis of novel and complex carbocyclic and heterocyclic systems. The strained nature of the spiro[2.3]hexane framework plays a crucial role in these transformations, often leading to unique reactivity and selectivity.

One notable application is in [2+2] cycloaddition reactions. For example, cobalt(I)-catalyzed [2+2] cycloaddition between alkylidenecyclopropanes (ACPs) and alkynes has been shown to produce spiro[2.3]hex-4-ene derivatives. osu.edu This reaction provides a direct route to these strained spirocyclic alkenes, which are otherwise challenging to synthesize. Similarly, photochemical [2+2] cycloadditions have been utilized in the construction of cyclobutene (B1205218) rings fused to other carbocycles, which can then be further elaborated into more complex structures, as seen in the synthesis of pentalenolactone (B1231341) precursors. nih.gov

Beyond carbocycles, spiro[2.3]hexane derivatives are instrumental in forming heterocyclic structures. The synthesis of novel spiro[2.3]hexane carbocyclic nucleosides has been achieved, demonstrating the versatility of this scaffold in creating analogues of biologically important molecules. nih.govresearchgate.net Additionally, the reaction of diketene (B1670635) with diazo compounds can yield 4-oxaspiro[2.3]hexanes, which are highly strained and can undergo thermal rearrangements to form furanones and butenolides. nih.gov The development of these cycloaddition strategies opens up new avenues for creating diverse molecular architectures with potential applications in various fields of chemistry.

Strategies for Complex Natural Product Synthesis (e.g., Pentalenolactone E and G Methyl Esters)

The unique structural and reactive properties of spiro[2.3]hexane derivatives have been strategically employed in the total synthesis of complex natural products, such as the pentalenolactone family of antibiotics. A key transformation in the synthesis of pentalenolactone E and G methyl esters involves the ring expansion of a 1-oxaspiro[2.3]hexane intermediate. nih.gov

This strategy commences with the construction of a cyclobutene precursor via a photochemical [2+2] cycloaddition. nih.gov Subsequent hydroxyl-directed epoxidation of the cyclobutene yields an epoxide with high diastereoselectivity. nih.gov Following a Barton-McCombie deoxygenation, the crucial ring expansion of the resulting 1-oxaspiro[2.3]hexane derivative is carried out. nih.gov This rearrangement, often promoted by Lewis acids, proceeds regioselectively to furnish a cyclopentanone, which serves as a key intermediate in the pentalenolactone synthesis. nih.gov The driving force for this expansion is the release of the inherent strain within the spirocyclic system. nih.gov This elegant approach highlights how the controlled manipulation of strained spiro[2.3]hexane systems can provide efficient access to the intricate carbocyclic frameworks of natural products.

Another approach towards the pentalenolactone core involves the Pauson-Khand reaction for the construction of the cyclopentenone framework. researchgate.net While not directly starting from a pre-formed spiro[2.3]hexane, the strategic bond formations aim to construct the characteristic angularly fused tricyclic system of the pentalenolactones.

Bioorthogonal Chemistry and Bioconjugation (e.g., Accelerated Photoclick Chemistry via Spiro[2.3]hex-1-ene)

Derivatives of spiro[2.3]hexane have emerged as powerful tools in the field of bioorthogonal chemistry, which focuses on chemical reactions that can occur inside living systems without interfering with native biochemical processes. wgtn.ac.nzescholarship.org A prominent example is the use of spiro[2.3]hex-1-ene in accelerated photoclick chemistry. nih.govnih.govacs.org

Spiro[2.3]hex-1-ene, a highly strained and reactive alkene, has been designed and synthesized for rapid bioorthogonal protein labeling. nih.govacs.org Its high ring strain and reduced steric hindrance contribute to exceptionally fast reaction kinetics in photoclick reactions with tetrazoles, with second-order rate constants reaching up to 34,000 M⁻¹s⁻¹. nih.govnih.govacs.org This allows for the rapid and specific labeling of proteins in less than 10 seconds. nih.govacs.org

The unique spirocyclic structure is key to its enhanced reactivity, as it alleviates steric repulsion in the transition state of the cycloaddition reaction. nih.govacs.org Furthermore, a lysine (B10760008) derivative containing the spiro[2.3]hex-1-ene moiety has been genetically encoded and incorporated into proteins site-specifically. nih.govacs.org This enables targeted protein modification with water-soluble tetrazoles via the photoclick reaction. nih.govacs.org The development of such highly reactive and biocompatible spirocyclic alkene reporters offers a facile route to studying fast biological processes. nih.govacs.orgspringernature.com

Applications in Polymer Chemistry (e.g., Spirocyclic Mid-Block in Triblock Copolymers)

The unique topology of spirocyclic compounds is being explored in polymer chemistry to create macromolecules with novel properties. A notable example is the synthesis of a triblock copolymer containing a spirocyclic mid-block. mdpi.comnih.gov This innovative architecture is achieved by first synthesizing a spirocyclic polystyrene (cPS) mid-block using atom transfer radical polymerization (ATRP) with a tetra-functional initiator. mdpi.comnih.gov

The synthesis proceeds through end-group azidation and a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction to form the cyclic polymer. mdpi.comnih.gov This spirocyclic cPS then acts as a macro-ATRP initiator for the polymerization of methyl methacrylate (B99206) (MMA), resulting in a poly(methyl methacrylate)-block-cPS-block-poly(methyl methacrylate) (PMMA-b-cPS-b-PMMA) triblock copolymer. mdpi.comnih.gov

The incorporation of the spirocyclic mid-block influences the thermal properties of the resulting copolymer. The glass transition temperature (Tg) of the triblock copolymer is higher than that of the linear polystyrene and the cyclic polystyrene precursor, which is attributed to the chain extension with PMMA. mdpi.com This synthetic strategy provides a pathway to polymers with tunable physical properties by varying the monomers in both the spirocyclic macroinitiator and the linear polymer blocks. mdpi.com

Exploration as Conformationally Restricted Analogues (e.g., γ-Aminobutyric Acid and L-Glutamic Acid Analogues)

The rigid framework of the spiro[2.3]hexane scaffold makes it an excellent template for designing conformationally restricted analogues of biologically active molecules, particularly neurotransmitters like γ-aminobutyric acid (GABA) and L-glutamic acid (L-Glu). scilit.comnih.govacs.orggoogle.comacs.orgresearchgate.netbeilstein-journals.org By "freezing" the flexible backbone of these neurotransmitters into a more defined three-dimensional structure, researchers can probe the specific conformations required for binding to their respective receptors.

This approach aims to develop ligands with enhanced potency and selectivity for different receptor subtypes, which is crucial for the development of new therapeutic agents for neurological disorders. nih.gov For instance, 5-azaspiro[2.3]hexane derivatives have been synthesized as "frozen" analogues of L-glutamic acid. nih.govbeilstein-journals.org The introduction of the spirocyclopropyl moiety further restricts the rotation around the C3-C4 bond of the azetidine (B1206935) ring, leading to a more rigid structure. beilstein-journals.org

Similarly, various spiro[2.3]hexane amino acids have been synthesized as conformationally rigid analogues of GABA. google.combeilstein-journals.org In these analogues, the pharmacophoric groups (carboxy and amino groups) are held in a fixed spatial orientation by the spirohexane (B13737976) fragment. google.com This conformational rigidity can lead to optimal binding with GABA receptors and potentially improved selectivity for different biological targets. google.com The synthesis of these novel spiro[2.3]hexane amino acids expands the library of tools available for studying neurotransmitter receptor pharmacology.

Design of Novel Scaffolds with Enhanced Reactivity or Selectivity

The inherent strain and unique three-dimensional structure of the spiro[2.3]hexane framework make it an attractive scaffold for the design of novel molecules with enhanced reactivity or selectivity. researchgate.net By strategically placing functional groups on the spirocyclic core, chemists can create building blocks for a variety of applications in medicinal chemistry and materials science. sci-hub.se

The development of methods for the synthesis of 1,5-disubstituted (aza)spiro[2.3]hexane derivatives provides access to novel building blocks for bioorganic and medicinal chemistry. sci-hub.se These scaffolds can serve as isosteres for more common ring systems like piperidine (B6355638), potentially leading to compounds with improved physicochemical properties. researchgate.net For example, replacing a piperidine ring with a 4-azaspiro[2.3]hexane motif has been shown to decrease the basicity and increase the lipophilicity of the parent compound. researchgate.netrsc.org

Furthermore, the spiro[2.3]hexane scaffold can be used to create molecules with specific spatial arrangements of reactive groups, leading to enhanced selectivity in chemical transformations. The design of spirocyclic ligands for catalysis is an area of active research, where the rigid framework can control the coordination geometry around a metal center, influencing the stereochemical outcome of a reaction. The continued exploration of new synthetic routes to functionalized spiro[2.3]hexanes will undoubtedly lead to the discovery of novel scaffolds with tailored reactivity and selectivity for a wide range of applications. researchgate.netrsc.org

Future Directions and Emerging Research Avenues

Development of Enantioselective Synthetic Routes for Spiro[2.3]hexanes

The creation of stereochemically defined molecules is paramount in medicinal chemistry and materials science. For spiro[2.3]hexanes, which contain at least one spirocyclic stereocenter, the development of enantioselective synthetic methods is a critical research frontier. While racemic syntheses are well-established, the demand for chirally pure spiro[2.3]hexane building blocks is driving innovation.

A promising strategy that has emerged is the use of organocatalysis. Researchers have successfully developed an organocatalytic enantioselective method for building the highly strained spiro[2.3]hexane skeleton. nih.gov This approach utilizes methylenecyclopropanes and α,β-unsaturated aldehydes, which undergo a cascade reaction involving a Michael addition, ring expansion, and subsequent cyclization. nih.gov The key to achieving high enantioselectivity is an electron-deficient difluoro-substituted secondary amine catalyst. nih.gov This method represents a significant step forward, offering a metal-free pathway to chiral spiro[2.3]hexanes. nih.gov

Future research will likely focus on expanding the substrate scope of these organocatalytic methods to include precursors for 4-methylene-spiro[2.3]hexane and other functionalized derivatives. Furthermore, exploring other asymmetric catalytic systems, such as those based on chiral transition metal complexes (e.g., Rhodium or Iridium), could provide alternative and complementary routes. The development of enzymatic resolutions, which have been applied to other spiro[2.3]hexane systems, also presents a viable, green chemistry-oriented approach to obtaining enantiopure products.

Investigation of New Catalytic Systems for Spiro[2.3]hexane Transformations

The synthesis of the 4-methylene-spiro[2.3]hexane framework itself has been achieved through an innovative nickel-catalyzed cyclopropanation. organic-chemistry.orgnih.govacs.org This reaction is particularly noteworthy as it employs [1.1.1]propellane, a highly strained hydrocarbon, as a carbene precursor. organic-chemistry.orgnih.govacs.org The nickel(0) catalyst, in conjunction with a specific ligand, effectively facilitates the double C-C bond activation of propellane and its subsequent reaction with an alkene to form the methylenespiro[2.3]hexane product, suppressing undesirable side reactions. organic-chemistry.org This discovery opens a new reaction mode for [1.1.1]propellane and highlights the power of transition metal catalysis to harness the reactivity of strained molecules. organic-chemistry.org

Beyond synthesis, new catalytic systems are being explored for the transformation of the spiro[2.3]hexane core. Research into catalytic cyclometalation reactions offers a one-pot method for constructing spiro[2.3]hexane systems from methylenecyclopropanes using zirconium and palladium catalysts. Other emerging methods include photoinduced, additive-free approaches that construct the spirocyclic scaffold under mild, visible-light irradiation, presenting a green and operationally simple alternative.

Future investigations will likely target the development of catalysts that can selectively functionalize the spiro[2.3]hexane skeleton, including the exocyclic double bond of 4-methylene-spiro[2.3]hexane. This could involve developing catalysts for selective hydrogenations, oxidations, or carbon-carbon bond-forming reactions that maintain the integrity of the strained spirocyclic core.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex molecules like spiro[2.3]hexanes. For instance, Density Functional Theory (DFT) calculations were crucial in elucidating the mechanism of the nickel-catalyzed synthesis of methylenespiro[2.3]hexanes. organic-chemistry.orgnih.govacs.orgresearchgate.net These studies supported the proposed pathway, which involves the initial formation of a Ni(0)-[1.1.1]propellane complex, followed by a concerted double C-C bond activation to generate a key 3-methylenecyclobutylidene-nickel intermediate. organic-chemistry.orgnih.govacs.orgresearchgate.net

Computational studies have also been instrumental in understanding the enhanced reactivity of related compounds like spiro[2.3]hex-1-ene. nih.govacs.org These analyses revealed that the unique spirocyclic structure not only possesses significant ring strain but also alleviates steric hindrance in the transition state of cycloaddition reactions, leading to exceptionally fast kinetics. nih.govacs.org This predictive power allows for the rational design of new functional molecules.

The future of research in this area will involve more sophisticated computational models to:

Predict the outcomes of unknown reactions and screen for optimal catalytic systems.

Design novel spiro[2.3]hexane derivatives with tailored electronic and steric properties.

Simulate reaction dynamics to gain deeper insights into transition states and reaction pathways.

Perform in-depth mechanistic investigations, including cyclic voltammetry studies and other calculations, to support the development of new synthetic tactics. researchgate.netresearchgate.net

Exploration of Unconventional Reactivity Patterns in Spiro[2.3]hexane Frameworks

The high degree of ring strain in the spiro[2.3]hexane framework is a reservoir of chemical potential, enabling reactions that are inaccessible to more conventional, unstrained molecules. A prime example is the aforementioned nickel-catalyzed reaction using [1.1.1]propellane, which constitutes a novel and unconventional method for generating a carbene equivalent. organic-chemistry.org

Research into the thermal and solvolytic behavior of spiro[2.3]hexane derivatives has revealed a propensity for rearrangement. For example, studies on unsaturated spiro[2.3]hex-4-enes and -dienes show that they undergo thermal ring-opening to form allylidenecyclopropanes, which can rearrange further. sci-hub.se Similarly, the solvolysis of spiro[2.3]hexyl derivatives can be controlled to produce valuable compounds like 2-(Δ1-cyclobutenyl)ethyl alcohols and methylenecyclopentanols. africaresearchconnects.com

Future work in this domain will focus on deliberately harnessing this stored energy for synthetic innovation. This could include:

Investigating Lewis acid-promoted rearrangements to access diverse molecular scaffolds. nih.gov

Exploring photochemical transformations of the 4-methylene-spiro[2.3]hexane chromophore.

Developing cascade reactions that are initiated by the selective opening of one of the rings.

Utilizing the strained alkene in derivatives like spiro[2.3]hex-1-ene for ultrafast cycloaddition reactions, or "photoclick chemistry," for applications in chemical biology. nih.govacs.org

Integration into Advanced Materials Science and Functional Molecule Design

The rigid, three-dimensional structure of the spiro[2.3]hexane core makes it an attractive building block for advanced materials and functional molecules. Its derivatives are being actively investigated as bioisosteres—substitutes for common chemical groups in bioactive molecules—in medicinal chemistry. rsc.orgrsc.org For instance, aza-spiro[2.3]hexane scaffolds are being explored as novel, rigid replacements for piperidine (B6355638), a common motif in pharmaceuticals. researchgate.net The defined exit vectors and conformational rigidity of the spiro[2.3]hexane framework can lead to improved target selectivity and beneficial physicochemical properties in drug candidates. rsc.orgresearchgate.net

The potential applications extend to materials science, where incorporating the rigid spiro[2.3]hexane unit into polymers could enhance their mechanical properties and thermal stability. Derivatives such as methyl spiro[2.3]hexane-5-carboxylate are already being explored for this purpose. Furthermore, the unique reactivity of the scaffold has been leveraged to create functional molecules for specific applications, such as the genetically encodable spiro[2.3]hex-1-ene, which acts as a biocompatible reporter for studying fast biological processes. nih.govacs.org

The future in this area is rich with possibilities. Research is expected to focus on synthesizing and evaluating a wider library of functionalized spiro[2.3]hexane derivatives for:

Medicinal Chemistry : As scaffolds for new therapeutics, particularly as conformationally constrained analogues of existing drugs or as entirely new pharmacophores.

Materials Science : For the creation of high-performance polymers, organic electronic materials, and functional liquid crystals.

Chemical Biology : As probes and labeling agents that leverage the unique reactivity and structural features of the spirocyclic system.

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